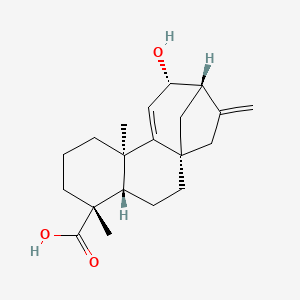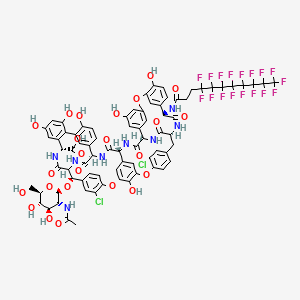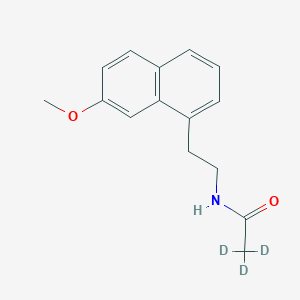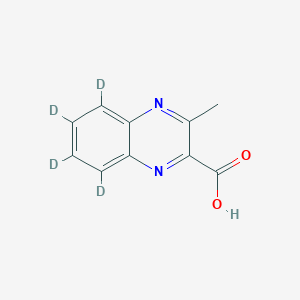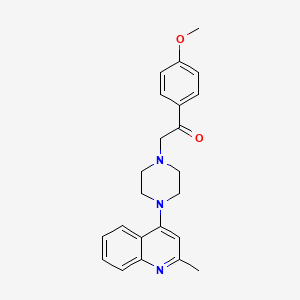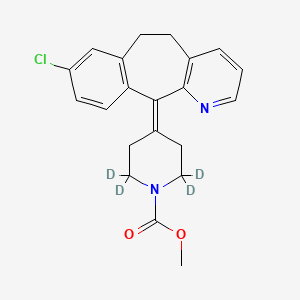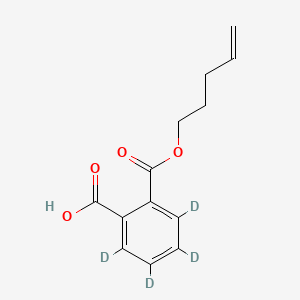
Mono(4-pentenyl)phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono(4-pentenyl)phthalate-d4 is a deuterated derivative of Mono(4-pentenyl)phthalate. It is a biochemical compound with the molecular formula C13H10D4O4 and a molecular weight of 238.27 g/mol . This compound is primarily used in proteomics research and other scientific studies .
Análisis De Reacciones Químicas
Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mono(4-pentenyl)phthalate-d4 is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions, modifications, and functions. Additionally, it is used in the study of metabolic pathways and enzyme kinetics . In biology and medicine, this compound can be used to investigate the effects of deuteration on biological systems and to develop new therapeutic agents . In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it can exhibit different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of intermediates. The specific molecular targets and pathways involved depend on the context of its use in research and applications .
Comparación Con Compuestos Similares
Mono(4-pentenyl)phthalate-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:
Mono(4-pentenyl)phthalate: The non-deuterated version of the compound.
Di(4-pentenyl)phthalate: A related compound with two pentenyl groups.
Mono(2-ethylhexyl)phthalate: Another phthalate ester with different alkyl groups.
The uniqueness of this compound lies in its deuterium content, which can provide insights into reaction mechanisms and improve the accuracy of analytical techniques .
Propiedades
Fórmula molecular |
C13H14O4 |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D |
Clave InChI |
HYCQCFCIEMXEMJ-YBNXMSKUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H] |
SMILES canónico |
C=CCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



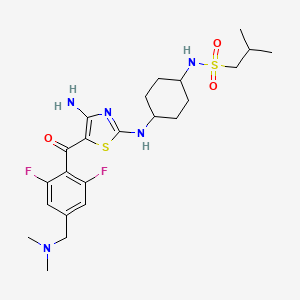

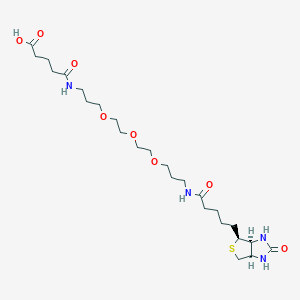
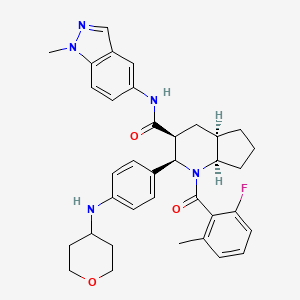
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
